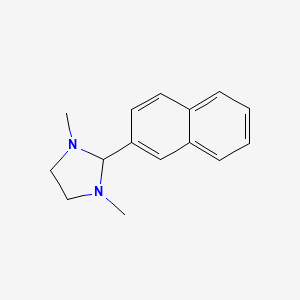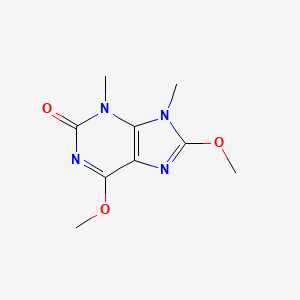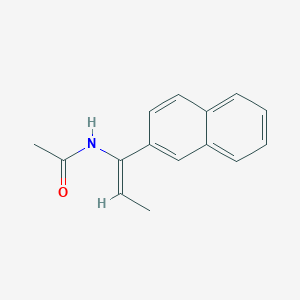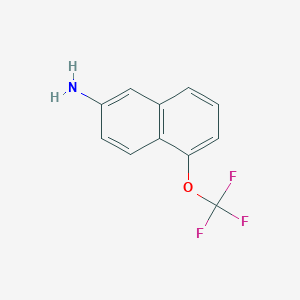
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family This compound features a unique structure where a naphthalene ring is attached to the imidazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine typically involves the reaction of naphthalene derivatives with imidazolidine precursors. One common method is the condensation reaction between 2-naphthaldehyde and 1,3-dimethylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and purification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Imidazolidinone derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Functionalized naphthalene-imidazolidine compounds.
Scientific Research Applications
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A related compound with similar structural features but without the naphthalene ring.
Naphthalene derivatives: Compounds containing the naphthalene ring but lacking the imidazolidine moiety.
Uniqueness
1,3-Dimethyl-2-(naphthalen-2-yl)imidazolidine is unique due to the combination of the imidazolidine core and the naphthalene ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for diverse reactivity and potential therapeutic benefits compared to other similar compounds.
Properties
CAS No. |
88802-90-8 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1,3-dimethyl-2-naphthalen-2-ylimidazolidine |
InChI |
InChI=1S/C15H18N2/c1-16-9-10-17(2)15(16)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,15H,9-10H2,1-2H3 |
InChI Key |
SFFFEXGWSYQEAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1C2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)

![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)




![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)

